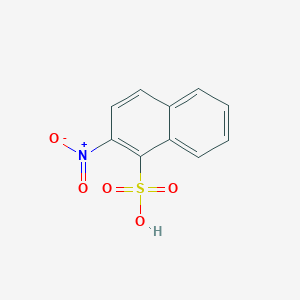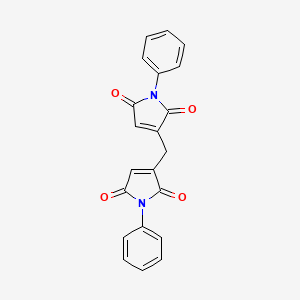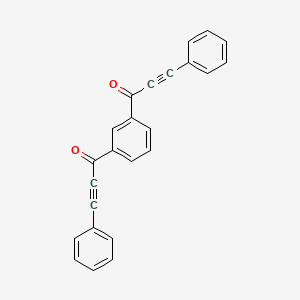
1,1'-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is an organic compound with the molecular formula C24H16O2 It is a bis-chalcone derivative, characterized by the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of saturated or partially saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the phenyl rings.
科学的研究の応用
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as dopamine beta-hydroxylase. The compound binds to the active site of the enzyme, leading to its inactivation and subsequent loss of enzyme activity . This interaction can be influenced by the presence of substrates or competitive inhibitors.
類似化合物との比較
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-en-1-one): A similar bis-chalcone derivative with a double bond instead of a triple bond.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-amine): A derivative with an amine group instead of a ketone group.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-ol): A derivative with a hydroxyl group instead of a ketone group
Uniqueness
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its specific structural features, including the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core. This structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
特性
CAS番号 |
41304-89-6 |
|---|---|
分子式 |
C24H14O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
3-phenyl-1-[3-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(16-14-19-8-3-1-4-9-19)21-12-7-13-22(18-21)24(26)17-15-20-10-5-2-6-11-20/h1-13,18H |
InChIキー |
ZPKYJPWUKXYQHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)C(=O)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
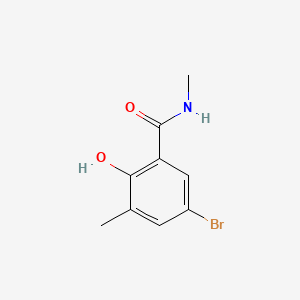
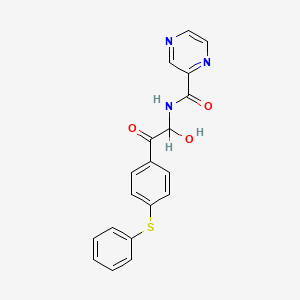
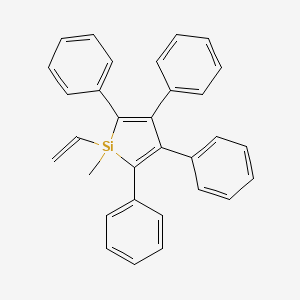
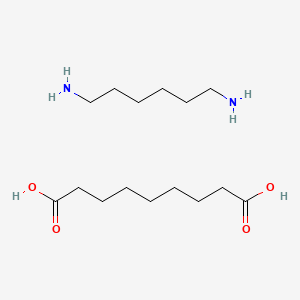
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
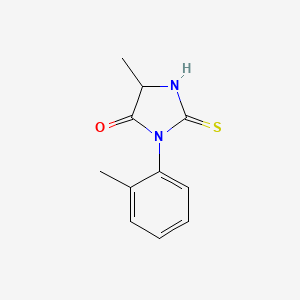
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)



